![molecular formula C21H29N3O2S B2880717 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2319838-96-3](/img/structure/B2880717.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Potential
This compound has shown promise in antimicrobial studies. Derivatives of similar structures have been evaluated for their efficacy against various microbial strains. The presence of the pyrazole ring, known for its biological activity, suggests that this compound could be effective in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Cancer Research
Compounds with similar structural features have been tested against cancer cell lines, such as MCF-7. The cytotoxic effects observed indicate that this compound may have applications in cancer research, particularly in the development of chemotherapeutic agents. The ability to induce cell death in cancer cells while sparing healthy cells is a valuable property in oncology .
Drug Development
The unique chemical structure of this compound, featuring a tetramethylbenzene sulfonamide moiety, makes it a potential scaffold for drug development. Its versatility could be harnessed to create novel drugs with improved pharmacokinetic and pharmacodynamic properties.
Chemical Synthesis
In the field of chemical synthesis, this compound could serve as a precursor or an intermediate. Its reactive sites allow for various chemical transformations, which can lead to the synthesis of a wide range of chemical entities with diverse biological activities.
Therapeutic Applications
Recent attention has been given to compounds like this for their potential therapeutic applications. The dicyclopropyl and pyrazole components may interact with biological targets in ways that could be beneficial for treating diseases, suggesting a broad spectrum of therapeutic possibilities.
Environmental Applications
There is growing interest in the environmental applications of chemical compounds, particularly those that can contribute to greener chemical processes or environmental remediation. This compound’s structural components may offer such potential, although specific applications would require further research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to interact with a wide range of targets, particularly in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
A compound with a similar structure was found to have high solubility in saline at ph 7 and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, often leading to changes in cellular processes .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds, particularly in the field of pharmaceutics and medicinal chemistry .
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-13-11-14(2)16(4)21(15(13)3)27(25,26)22-9-10-24-20(18-7-8-18)12-19(23-24)17-5-6-17/h11-12,17-18,22H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIOHRUXYXFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.